molecular formula C10H14N2O B1630218 2-Amino-N-(4-methyl-benzyl)-acetamide CAS No. 864273-44-9

2-Amino-N-(4-methyl-benzyl)-acetamide

Cat. No.: B1630218
CAS No.: 864273-44-9
M. Wt: 178.23 g/mol
InChI Key: NRUUHTYYNJGCQQ-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methyl-benzyl)-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group attached to an acetamide moiety, with a 4-methyl-benzyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-methyl-benzyl)-acetamide can be achieved through several methods. One common approach involves the reaction of 4-methyl-benzylamine with chloroacetyl chloride, followed by the addition of ammonia to form the desired acetamide. The reaction typically occurs under mild conditions, with the use of organic solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-methyl-benzyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(4-methyl-benzyl)-acetamide.

    Reduction: Formation of 2-amino-N-(4-methyl-benzyl)-ethanol.

    Substitution: Formation of various substituted acetamides depending on the substituent introduced.

Scientific Research Applications

2-Amino-N-(4-methyl-benzyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-methyl-benzyl)-acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-benzyl-acetamide: Lacks the 4-methyl group, which may affect its reactivity and properties.

    2-Amino-N-(4-chloro-benzyl)-acetamide: Contains a chloro substituent instead of a methyl group, leading to different chemical behavior.

    2-Amino-N-(4-methoxy-benzyl)-acetamide: Features a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

2-Amino-N-(4-methyl-benzyl)-acetamide is unique due to the presence of the 4-methyl-benzyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

2-amino-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUUHTYYNJGCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627591
Record name N-[(4-Methylphenyl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864273-44-9
Record name N-[(4-Methylphenyl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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